Luvixasertib (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Luvixasertib (hydrochloride) is a small molecule compound that is currently under investigation for its potential therapeutic applications. It is known for its selective inhibition of the tyrosine threonine kinase (TTK/MPS1) protein, which plays a crucial role in cell cycle regulation and mitotic checkpoint control . This compound has shown promise in preclinical and clinical studies for the treatment of various cancers, including solid tumors and breast cancer .
準備方法
The synthesis of Luvixasertib (hydrochloride) involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Functionalization of the core structure: Various functional groups are introduced to the core structure through substitution reactions.
Introduction of the cyclopropyl and benzamide groups: These groups are added through coupling reactions using suitable reagents and catalysts
Industrial production methods for Luvixasertib (hydrochloride) would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
Luvixasertib (hydrochloride) undergoes several types of chemical reactions, including:
Substitution reactions: These reactions are used to introduce various functional groups into the core structure.
Oxidation and reduction reactions: These reactions may be employed to modify the oxidation state of specific atoms within the molecule.
Coupling reactions: These reactions are used to attach different functional groups to the core structure, such as the cyclopropyl and benzamide groups
Common reagents and conditions used in these reactions include:
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Solvents: Organic solvents such as dichloromethane or dimethylformamide are commonly used.
Temperature and pressure: Reactions are typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.
The major products formed from these reactions include the final Luvixasertib (hydrochloride) compound and various intermediates that are purified and characterized at each step.
科学的研究の応用
Luvixasertib (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a valuable tool for studying the mechanisms of kinase inhibition and the role of TTK/MPS1 in cell cycle regulation.
Biology: Researchers use Luvixasertib (hydrochloride) to investigate the effects of TTK/MPS1 inhibition on cellular processes, including mitotic checkpoint control and chromosome segregation.
Medicine: The compound is being explored for its potential therapeutic applications in the treatment of various cancers, including solid tumors, colorectal cancer, endometrial cancer, hepatocellular carcinoma, leiomyosarcoma, pancreatic cancer, sarcomas, lung cancer, and advanced or metastatic ER positive/Her2 negative breast cancer
Industry: Luvixasertib (hydrochloride) may be used in the development of new cancer therapies and as a reference compound in drug discovery and development
作用機序
Luvixasertib (hydrochloride) exerts its effects by selectively inhibiting the TTK/MPS1 protein kinase. This inhibition disrupts the mitotic checkpoint, leading to chromosome missegregation and aneuploidy, which ultimately results in cell death . The molecular targets and pathways involved include the spindle assembly checkpoint (SAC) and various downstream signaling pathways that regulate cell cycle progression and apoptosis .
類似化合物との比較
Luvixasertib (hydrochloride) can be compared with other TTK/MPS1 inhibitors, such as:
CFI-402257: Another potent and selective TTK/MPS1 inhibitor with similar mechanisms of action and therapeutic potential
BAY 1161909: A TTK/MPS1 inhibitor that has been investigated for its potential use in cancer therapy.
Luvixasertib (hydrochloride) is unique in its high selectivity and potency, as well as its favorable pharmacokinetic properties, which make it a promising candidate for further development and clinical use .
特性
分子式 |
C28H31ClN6O3 |
---|---|
分子量 |
535.0 g/mol |
IUPAC名 |
N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C28H30N6O3.ClH/c1-17-10-19(5-8-22(17)27(35)32-20-6-7-20)23-16-31-34-24(30-14-18-12-28(2,36)13-18)11-25(33-26(23)34)37-21-4-3-9-29-15-21;/h3-5,8-11,15-16,18,20,30,36H,6-7,12-14H2,1-2H3,(H,32,35);1H |
InChIキー |
BPNUNTSTNQPADK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。